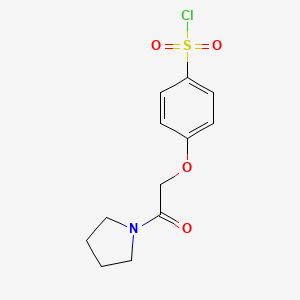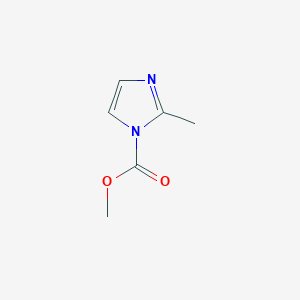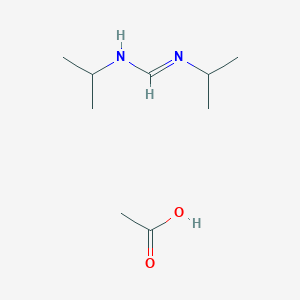
4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride is a chemical compound that features a pyrrolidine ring, a benzenesulfonyl chloride group, and an ethoxy linkage
Métodos De Preparación
The synthesis of 4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-(pyrrolidin-1-yl)ethanol under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to modify the compound’s properties.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the preparation of various organic compounds, including polymers and specialty chemicals.
Material Science: It is utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and potential inhibition of enzyme activity. The pyrrolidine ring and ethoxy linkage contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride can be compared with other similar compounds, such as:
4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride: This compound lacks the ethoxy linkage and may exhibit different reactivity and applications.
4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde: This compound has an aldehyde group instead of a sulfonyl chloride group, leading to different chemical properties and uses.
Propiedades
Fórmula molecular |
C12H14ClNO4S |
|---|---|
Peso molecular |
303.76 g/mol |
Nombre IUPAC |
4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO4S/c13-19(16,17)11-5-3-10(4-6-11)18-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 |
Clave InChI |
LOBMXIIFGBVHKD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,3-Difluoro-6-nitrophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12831659.png)







![tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12831709.png)


![2-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B12831724.png)

![6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12831733.png)
